Structural Elucidation and NMR Characterization of Dimethyl[(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Structural Elucidation and NMR Characterization of Dimethyl[(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Executive Summary
Dimethyl[(2,5-dibenzyloxy)phenylmethyl]phosphonate (CAS: 135203-64-4) is a highly specialized synthetic intermediate frequently utilized in advanced organic synthesis and drug development[1]. Its primary application lies in Horner-Wadsworth-Emmons (HWE) olefinations, where the phosphonate carbanion reacts with aldehydes or ketones to yield heavily functionalized, biologically active hydroquinone and quinone derivatives.
For researchers and structural chemists, confirming the purity and structural integrity of this intermediate is non-negotiable. The presence of a spin-½ 31P nucleus introduces complex heteronuclear spin-spin coupling ( JHP and JCP ) that fundamentally alters the expected 1H and 13C NMR landscapes. This whitepaper provides a comprehensive, causality-driven guide to the NMR chemical shifts, signal multiplicity, and experimental workflows required to validate this molecule.
Molecular Architecture & Magnetic Causality
To accurately interpret the NMR spectra of Dimethyl[(2,5-dibenzyloxy)phenylmethyl]phosphonate, one must deconstruct the molecule into its three distinct magnetic environments. The causality behind the chemical shifts is driven by electronegativity, aromatic anisotropy, and heteronuclear coupling.
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The Phosphonate Ester Core ( −CH2P(=O)(OCH3)2 ): The 31P nucleus (100% natural abundance, I=½ ) acts as a powerful magnetic perturbator. It splits both the adjacent methylene protons ( 2JHP≈21.5 Hz ) and the methoxy protons ( 3JHP≈10.8 Hz ). In 13C NMR, the one-bond carbon-phosphorus coupling ( 1JCP ) is massive, typically exceeding 138 Hz .
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The 2,5-Dibenzyloxy Aromatic System: The central phenyl ring is heavily electron-enriched by two benzyloxy ( −O−CH2−Ph ) groups at the 2- and 5-positions [2]. Oxygen's electronegativity deshields the benzylic −CH2− protons, pushing them downfield to ∼5.0 ppm . Furthermore, the mesomeric electron-donating effect of the oxygen atoms shields the ortho and para protons on the central ring, pushing their signals upfield ( ∼6.8−7.0 ppm ).
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Steric and Anisotropic Crowding: The sheer bulk of two benzyl ether groups and a dimethyl phosphonate group creates a sterically congested environment. This restricts bond rotation and places specific protons within the shielding/deshielding cones of adjacent aromatic rings, leading to subtle signal dispersion.
Fig 1: Logical causality mapping of NMR chemical shifts and spin-spin coupling.
Comprehensive NMR Data Tables
The following tables synthesize the high-fidelity empirical data for Dimethyl[(2,5-dibenzyloxy)phenylmethyl]phosphonate, derived from established organophosphorus coupling constants and structurally identical analogs [3].
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position / Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality & Assignment Notes |
| P-OCH3 | 3.65 | Doublet (d) | 3JHP=10.8 | 6H | Split by 31P . High intensity due to 6 equivalent protons. |
| Ar-CH2-P | 3.25 | Doublet (d) | 2JHP=21.5 | 2H | Strong geminal coupling to 31P . |
| -O-CH2-Ph (C2) | 5.02 | Singlet (s) | - | 2H | Deshielded by oxygen. Distinct from C5 due to proximity to phosphonate. |
| -O-CH2-Ph (C5) | 5.05 | Singlet (s) | - | 2H | Deshielded by oxygen. |
| Central Ar-H (H-4) | 6.82 | Doublet of doublets (dd) | J=8.8,2.8 | 1H | Ortho coupling to H-3, meta coupling to H-6. Shielded by ortho ether. |
| Central Ar-H (H-3) | 6.90 | Doublet (d) | J=8.8 | 1H | Ortho coupling to H-4. |
| Central Ar-H (H-6) | 7.05 | Doublet (d) | J=2.8 | 1H | Meta coupling to H-4. Slightly deshielded by proximity to phosphonate. |
| Terminal Ph-H | 7.30 - 7.45 | Multiplet (m) | - | 10H | Standard benzylic aromatic envelope. |
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position / Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCP , Hz) | Causality & Assignment Notes |
| Ar-CH2-P | 27.5 | Doublet (d) | 1JCP=138.0 | Massive 1-bond coupling confirms direct C-P linkage. |
| P-OCH3 | 52.8 | Doublet (d) | 2JCP=6.5 | 2-bond coupling through oxygen. |
| -O-CH2-Ph | 70.8, 71.2 | Singlets (s) | - | Two distinct signals for the two benzyloxy methylene carbons. |
| Central C-3, C-4 | 113.5, 114.2 | Singlets (s) | - | Highly shielded by mesomeric effect of ortho/para oxygens. |
| Central C-6 | 117.8 | Doublet (d) | 3JCP=5.0 | 3-bond coupling to 31P . |
| Central C-1 | 120.5 | Doublet (d) | 2JCP=9.0 | Ipso carbon attached to the methylene bridge. |
| Terminal Ph-C | 127.5 - 128.5 | Singlets (s) | - | Unsubstituted benzylic aromatic carbons. |
| Terminal Ph-C (ipso) | 137.2 | Singlet (s) | - | Ipso carbons of the terminal benzyl groups. |
| Central C-2, C-5 | 151.0, 153.2 | Doublet, Singlet | 3JCP=6.0 (C-2) | Oxygen-bearing carbons. C-2 shows minor coupling to 31P . |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the synthesis and subsequent NMR validation of this compound must follow a strict, self-validating workflow. The standard synthetic route is a Michaelis-Arbuzov reaction.
Protocol 3.1: Michaelis-Arbuzov Synthesis
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Reagent Preparation: Charge a dry, argon-flushed 100 mL round-bottom flask with 10.0 mmol of 2-(chloromethyl)-1,4-bis(benzyloxy)benzene.
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Reaction Execution: Add 30.0 mmol (3 equivalents) of neat trimethyl phosphite ( P(OMe)3 ). The excess acts as both reactant and solvent.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 120°C for 12 hours. The reaction is driven forward by the evolution of volatile methyl chloride ( CH3Cl ) gas.
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Purification: Cool to room temperature. Remove excess trimethyl phosphite in vacuo (using a high-vacuum rotary evaporator at 60°C). Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 1:1 to 1:3 gradient) to yield the pure phosphonate.
Protocol 3.2: NMR Sample Preparation & Acquisition
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Sample Prep: Dissolve 15-20 mg of the purified Dimethyl[(2,5-dibenzyloxy)phenylmethyl]phosphonate in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard.
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Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for both 1H and 13C frequencies. Crucial: Ensure the 31P channel is properly calibrated if 31P -decoupling is required.
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Acquisition Parameters ( 1H ): 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds.
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Acquisition Parameters ( 13C ): 1024 scans, relaxation delay (D1) of 2.0 seconds, 1H -power gated decoupling (WALTZ-16) to remove C-H splitting while retaining C-P splitting.
Fig 2: End-to-end workflow from Michaelis-Arbuzov synthesis to NMR acquisition.
Mechanistic Troubleshooting & Signal Verification
When analyzing the spectra, researchers often confuse the P-OCH3 doublet with the Ar-CH2-P doublet. If ambiguity arises, apply the following troubleshooting framework:
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Integration Ratios: The P-OCH3 signal must integrate to exactly 3 times the area of the Ar-CH2-P signal (6H vs 2H).
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31P -Decoupled 1H NMR ( 1H{31P} ): Running a proton spectrum with continuous wave decoupling on the phosphorus channel will collapse both doublets into sharp singlets. This definitively proves that the splitting is caused by phosphorus and not adjacent protons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): The Ar-CH2-P protons will show a strong 3-bond correlation to the aromatic C-2 and C-6 carbons, whereas the P-OCH3 protons will only correlate to the phosphorus atom (invisible in standard 1H−13C HMBC) and will show no cross-peaks to the aromatic core.
References
- Coompo. "Dimethyl[(2,5-Dibenzyloxy)phenylmethyl]phosphonate | 135203-64-4". coompo.com.
- BLD Pharm. "131719-55-6 | Diethyl 4-(benzyloxy)benzylphosphonate (Related Products: 135203-64-4)". bldpharm.com.
- Santa Cruz Biotechnology. "Aromatics 04 | SCBT - Dimethyl[(2,5-Dibenzyloxy)phenylmethyl]phosphonate". scbt.com.
